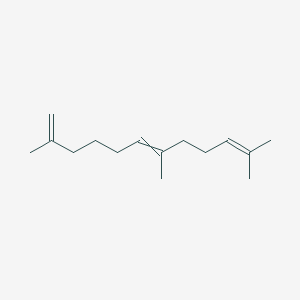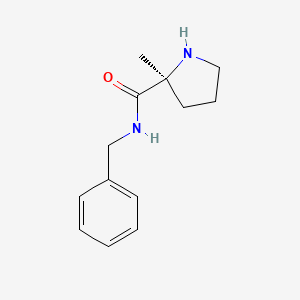
N-Benzyl-2-methyl-L-prolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-2-methyl-L-prolinamide is a derivative of L-proline, an alpha-amino acid. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, medicine, and industry. The structure of this compound includes a benzyl group attached to the nitrogen atom of the prolinamide, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-2-methyl-L-prolinamide typically involves the amidation of L-proline. One common method includes reacting L-proline with triphosgene, diphosgene, or phosgene in solvents such as anhydrous tetrahydrofuran, 1,4-dioxane, dichloromethane, chloroform, or acetonitrile to form L-proline carbamyl chloride. This intermediate is then further condensed in the presence of triethylamine to generate L-proline-N-carboxyl-anhydride, which undergoes ammonolysis to yield L-prolinamide .
Industrial Production Methods
For industrial production, the process is optimized to improve yield and reduce impurities. The use of immobilized enzyme variants, such as CalBopt-24 T245S, in organic solvents like 2-methyl-2-butanol at elevated temperatures (e.g., 70°C) has been shown to achieve high conversion rates and excellent optical purity of the product .
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-2-methyl-L-prolinamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction may produce this compound alcohols.
Scientific Research Applications
N-Benzyl-2-methyl-L-prolinamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-Benzyl-2-methyl-L-prolinamide involves its interaction with specific molecular targets and pathways. As a derivative of L-proline, it can interact with enzymes and receptors, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
N-Methyl-L-prolinamide: Another derivative of L-proline with a methyl group instead of a benzyl group.
D-Phenylalanyl-N-benzyl-L-prolinamide: A dipeptide containing a benzyl group and phenylalanine.
Uniqueness
N-Benzyl-2-methyl-L-prolinamide is unique due to its specific structure, which includes a benzyl group attached to the nitrogen atom of the prolinamide
Properties
CAS No. |
394657-03-5 |
|---|---|
Molecular Formula |
C13H18N2O |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
(2S)-N-benzyl-2-methylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C13H18N2O/c1-13(8-5-9-15-13)12(16)14-10-11-6-3-2-4-7-11/h2-4,6-7,15H,5,8-10H2,1H3,(H,14,16)/t13-/m0/s1 |
InChI Key |
LNYUIQGEBPWDTM-ZDUSSCGKSA-N |
Isomeric SMILES |
C[C@]1(CCCN1)C(=O)NCC2=CC=CC=C2 |
Canonical SMILES |
CC1(CCCN1)C(=O)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,2-Propanediamine, 2-methyl-N1-[4-(trifluoromethyl)-2-pyridinyl]-](/img/structure/B14246806.png)

![4-[4-(Benzyloxy)phenoxy]-6,7-dimethoxyquinoline](/img/structure/B14246816.png)
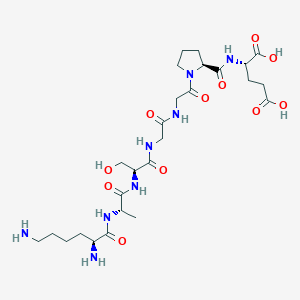
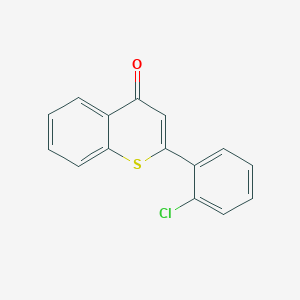
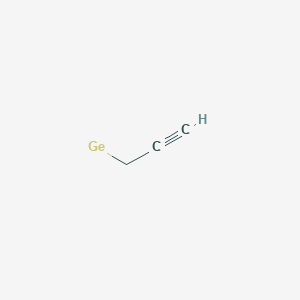
![1-[2-Deoxy-3-O-(prop-2-en-1-yl)-beta-D-erythro-pentodialdo-1,4-furanosyl]-5-methyl-3-(prop-2-en-1-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B14246835.png)
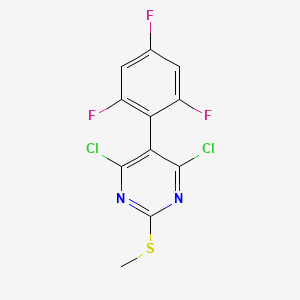
![Pyrimidine, 4,6-bis[4-(propylthio)[2,2'-bipyridin]-6-yl]-](/img/structure/B14246852.png)
![2-Propanol, 1,1,1,3,3,3-hexafluoro-2-[[(2-methoxyethyl)amino]methyl]-](/img/structure/B14246863.png)
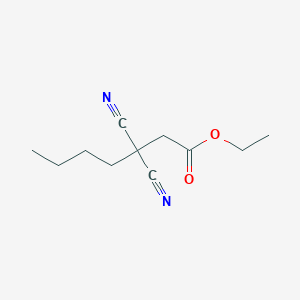
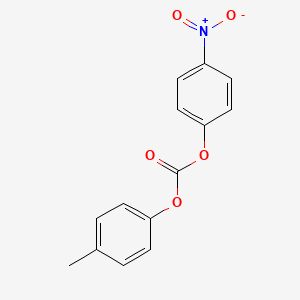
![N-[2-Hydroxy-3-(undecyloxy)propyl]-L-tryptophan](/img/structure/B14246877.png)
